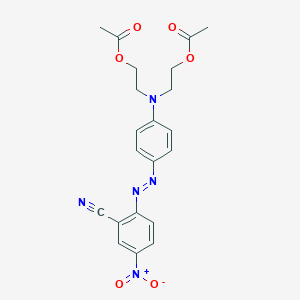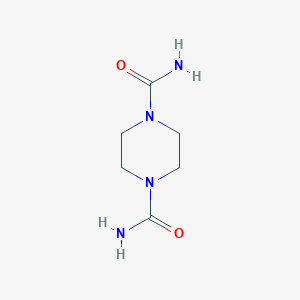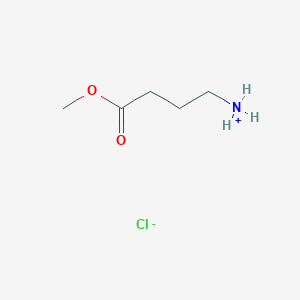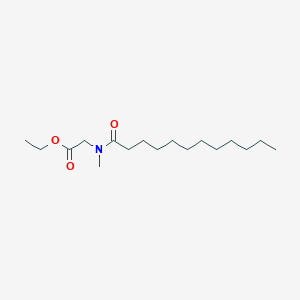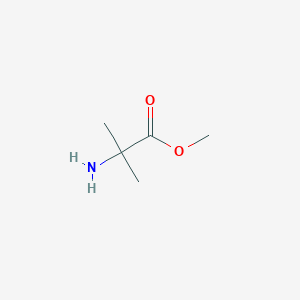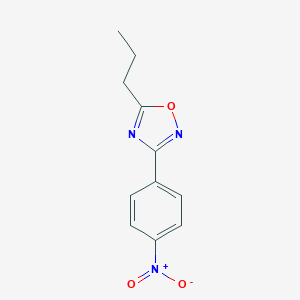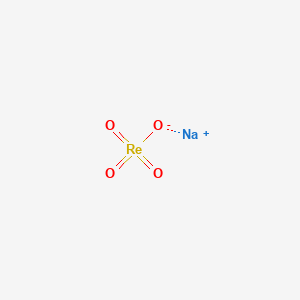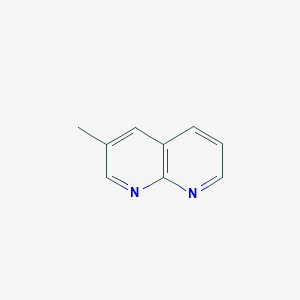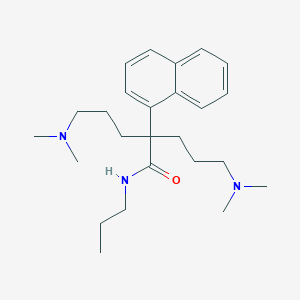
alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester, also known as DIPN or DIPNA, is a synthetic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It has been widely used in scientific research due to its potential therapeutic effects and unique mechanism of action.
Mecanismo De Acción
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester exerts its pharmacological effects by selectively binding to and activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a critical role in regulating gene expression. Activation of PPARγ leads to the modulation of various cellular pathways, including cell proliferation, differentiation, and apoptosis. alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester has been shown to have a higher affinity for PPARγ than other NSAIDs, which may explain its unique pharmacological effects.
Efectos Bioquímicos Y Fisiológicos
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester has been shown to modulate various cellular pathways, including the regulation of gene expression, cell proliferation, and apoptosis. It has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of anti-inflammatory cytokines, such as IL-10. Moreover, alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester has been shown to protect against neurodegeneration by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester has several advantages for lab experiments, including its relative ease of synthesis, high affinity for PPARγ, and potential therapeutic effects in various diseases. However, there are also some limitations to its use, such as its potential toxicity and lack of specificity for PPARγ. Further studies are needed to determine the optimal dosage and duration of treatment for alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester.
Direcciones Futuras
There are several future directions for the research on alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester. First, more studies are needed to elucidate the molecular mechanisms underlying its pharmacological effects. Second, the potential therapeutic effects of alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester in various diseases, such as cancer and neurodegenerative disorders, need to be further explored. Third, the development of more specific and potent PPARγ agonists based on the structure of alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester may lead to the discovery of novel drugs for the treatment of various diseases.
Conclusion:
In conclusion, alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester is a synthetic compound that has been widely used in scientific research due to its potential therapeutic effects and unique mechanism of action. It has been shown to modulate various cellular pathways, including the regulation of gene expression, cell proliferation, and apoptosis. Moreover, it has been found to have anti-inflammatory and neuroprotective effects. Further studies are needed to determine the optimal dosage and duration of treatment for alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester, as well as its potential therapeutic effects in various diseases.
Métodos De Síntesis
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester can be synthesized by the reaction of 1-naphthylacetic acid with isopropyl chloroformate, followed by the reaction with N,N-dimethylamino-1-propanol. The final product is obtained by purification through column chromatography. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
Alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester has been extensively studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester has been shown to protect against neurodegeneration and improve cognitive function in animal models.
Propiedades
Número CAS |
13349-34-3 |
|---|---|
Nombre del producto |
alpha-(3-(Dimethylamino)propyl)-alpha-isopropyl-1-naphthaleneacetic acid isopropyl ester |
Fórmula molecular |
C23H33NO2 |
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
propan-2-yl 5-(dimethylamino)-2-naphthalen-1-yl-2-propan-2-ylpentanoate |
InChI |
InChI=1S/C23H33NO2/c1-17(2)23(15-10-16-24(5)6,22(25)26-18(3)4)21-14-9-12-19-11-7-8-13-20(19)21/h7-9,11-14,17-18H,10,15-16H2,1-6H3 |
Clave InChI |
JSDBDARBENMOSW-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)OC(C)C |
SMILES canónico |
CC(C)C(CCCN(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)OC(C)C |
Sinónimos |
α-[3-(Dimethylamino)propyl]-α-isopropyl-1-naphthaleneacetic acid isopropyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



